molecular formula C14H13N3 B1408651 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile CAS No. 918525-20-9

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile

Cat. No.: B1408651
CAS No.: 918525-20-9
M. Wt: 223.27 g/mol
InChI Key: MFPFBDQUJAEQPV-UHFFFAOYSA-N
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Description

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile , also known by its synonyms such as 3-1,2,3,6-tetrahydropyridin-4-yl-1H-indole and THP-indole , is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.269 g/mol . The structure of this compound consists of a fused indole ring system with a tetrahydro-4-pyridinyl group attached.

Scientific Research Applications

1. Synthesis and Cytotoxic Evaluation

A study by Radwan, Alminderej, and Awad (2020) explored the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, similar in structure to 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile, and evaluated their cytotoxic activity against various human cancer cell lines. This research suggests potential applications in cancer treatment and drug development (Radwan, Alminderej, & Awad, 2020).

2. Crystal Structure Analysis

Venkateshan et al. (2019) conducted a study on the crystal structure of pyridine derivatives, including compounds similar to this compound. The research involved single crystal X-ray diffraction to understand the molecular structure and intermolecular interactions, which is crucial for the development of new pharmaceuticals (Venkateshan et al., 2019).

3. Synthesis of Indole-Substituted Pyridine Derivatives

A 2009 study by Zhao et al. detailed the synthesis of indole-containing pyridine derivatives, which are structurally related to the compound . Their method featured one-pot multicomponent reactions, highlighting efficient synthetic routes for complex organic compounds that could be beneficial in various fields including pharmaceutical chemistry (Zhao et al., 2009).

4. Synthesis of Spiro‐oxindole Derivatives

Alizadeh and Moafi (2015) reported the synthesis of spiro-oxindole derivatives, which is relevant to the synthesis of this compound. Their research focused on multi-component reactions in water, offering insights into eco-friendly and efficient synthetic methods for complex organic compounds (Alizadeh & Moafi, 2015).

5. Supramolecular Aggregation Studies

Low et al. (2007) explored the supramolecular aggregation of pyridine carbonitriles, closely related to the compound . Their research provides insight into the molecular interactions and crystal formation, which is significant for understanding the material properties of such compounds (Low et al., 2007).

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPFBDQUJAEQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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